Ethyl 2-benzoyl-1H-pyrrole-1-carboxylate
Description
Significance of the Pyrrole (B145914) Scaffold in Heterocyclic Chemistry
The pyrrole ring, a five-membered aromatic heterocycle with the formula C₄H₄NH, is a recurring motif in a vast array of molecules that are fundamental to life and technology. orgsyn.orgnih.gov Its unique electronic properties and ability to participate in various chemical transformations have made it a subject of intense study and application. researchgate.net
The pyrrole scaffold is a key structural component in numerous natural products and biologically essential molecules. nih.govresearchgate.net Perhaps the most well-known examples are the porphyrins, which form the core of heme (in hemoglobin and myoglobin) and chlorophyll, molecules indispensable for oxygen transport and photosynthesis, respectively. orgsyn.orgchemsynthesis.com Other vital natural products containing the pyrrole ring include vitamin B12, bile pigments like bilirubin, and a variety of complex alkaloids with potent physiological activities. nih.gov The prevalence of this scaffold in nature underscores its evolutionary selection as a stable and versatile building block for constructing complex and functional molecular architectures. nih.gov
In the realm of synthetic organic chemistry, the pyrrole ring is a valuable synthon for the construction of more complex molecules. A variety of classical and modern synthetic methods have been developed for its preparation, including the Paal-Knorr, Hantzsch, and Barton-Zard syntheses. researchgate.netmdpi.com These methods allow for the creation of a wide range of substituted pyrroles, which can then be used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. orgsyn.orgchemsynthesis.com The reactivity of the pyrrole ring can be finely tuned by the introduction of various substituents, enabling chemists to perform a wide array of chemical transformations. mdpi.com
The pyrrole nucleus is considered a "privileged scaffold" in medicinal chemistry. orgsyn.orgnih.govfrontierspecialtychemicals.com This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The pyrrole ring's ability to act as both a hydrogen bond donor and acceptor, coupled with its relatively low molecular weight and tunable electronic properties, makes it an ideal starting point for the design of new therapeutic agents. chemsynthesis.com Consequently, the pyrrole scaffold is found in a number of marketed drugs with diverse biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme-inhibiting properties. nih.govsigmaaldrich.comnih.gov For instance, blockbuster drugs like atorvastatin (B1662188) (Lipitor) and the anti-inflammatory agent ketorolac (B1673617) feature a pyrrole core. nih.govnih.gov
Research Rationale for Ethyl 2-benzoyl-1H-pyrrole-1-carboxylate and Related Systems
While the broader family of pyrrole derivatives has been extensively studied, specific compounds like this compound are often investigated for their unique combination of structural features and the potential applications that arise from them.
This compound possesses a unique arrangement of functional groups that makes it an interesting target for chemical synthesis and evaluation. The key structural features include:
The Pyrrole Core: A five-membered aromatic ring that provides a stable, electron-rich platform.
A Benzoyl Group at the 2-position: This aromatic ketone functionality can influence the electronic properties of the pyrrole ring and serve as a handle for further chemical modifications. The carbonyl group can also participate in hydrogen bonding interactions, which is often a key feature in the binding of molecules to biological targets.
An Ethyl Carboxylate Group at the 1-position (N-position): This group serves as an N-acyl substituent, which can modulate the reactivity of the pyrrole ring. In synthetic chemistry, such groups are often employed as protecting groups that can be removed under specific conditions.
The combination of these features in a single molecule creates a scaffold with a specific three-dimensional shape and electronic distribution, which could be of interest for exploring interactions with biological macromolecules or for serving as a precursor in the synthesis of more complex molecular architectures.
Compounds like this compound are often synthesized as core structures or building blocks for the creation of libraries of related derivatives. nih.gov By systematically modifying the benzoyl and ethyl carboxylate moieties, researchers can explore the structure-activity relationships (SAR) of these compounds. For example, substituting the phenyl ring of the benzoyl group with different substituents can probe the effects of electronics and sterics on biological activity. Similarly, the ethyl group of the carboxylate could be replaced with other alkyl or aryl groups to fine-tune the molecule's properties. The development of synthetic routes to such core structures is a critical first step in many drug discovery and materials science research programs. researchgate.netnih.gov
Structure
3D Structure
Properties
CAS No. |
92012-08-3 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl 2-benzoylpyrrole-1-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14(17)15-10-6-9-12(15)13(16)11-7-4-3-5-8-11/h3-10H,2H2,1H3 |
InChI Key |
ITFQCYKQUKWTJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Benzoyl 1h Pyrrole 1 Carboxylate and Its Analogues
Classical and Established Pyrrole (B145914) Synthesis Approaches Relevant to the Scaffold
While not always the most direct routes to polysubstituted pyrroles like ethyl 2-benzoyl-1H-pyrrole-1-carboxylate, classical syntheses provide the foundational knowledge for pyrrole ring formation. These methods are often versatile for creating the core pyrrole structure, which can then be functionalized.
Paal-Knorr Cyclocondensation and its Variants
The Paal-Knorr synthesis is a widely utilized and straightforward method for preparing substituted pyrroles, typically involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. stackexchange.comresearchgate.net The reaction is generally conducted under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the reaction. researchgate.net
The mechanism involves the amine attacking the carbonyl groups of the 1,4-dicarbonyl compound to form a di-imine intermediate, which then undergoes cyclization and dehydration to yield the pyrrole ring. stackexchange.com While versatile, a limitation of the traditional Paal-Knorr reaction is the availability and stability of the requisite 1,4-dicarbonyl precursors, which can be sensitive to the often harsh acidic conditions and prolonged heating required. organic-chemistry.org Modern modifications have focused on developing greener and more efficient catalytic systems to overcome these drawbacks. organic-chemistry.org
Table 1: Overview of Paal-Knorr Pyrrole Synthesis
| Reactants | General Conditions | Key Features | Limitations |
|---|---|---|---|
| 1,4-Dicarbonyl compound, Ammonia or Primary amine | Neutral or weakly acidic (e.g., acetic acid) | High atom economy, direct formation of the pyrrole ring | Availability of 1,4-dicarbonyls, potential for harsh reaction conditions |
Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a multi-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine. nih.gov This method is particularly useful for the synthesis of polysubstituted pyrroles. nih.gov
The reaction mechanism initiates with the formation of an enamine from the β-ketoester and the amine. nih.gov This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration lead to the formation of the pyrrole ring. nih.gov The Hantzsch synthesis allows for the construction of highly functionalized pyrroles, which can be valuable intermediates in medicinal chemistry. nih.gov
Barton-Zard Reaction
The Barton-Zard reaction offers a convergent route to substituted pyrroles through the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions. researchgate.net This method is notable for its ability to construct the pyrrole ring with a wide range of substituents. organic-chemistry.org
The mechanism proceeds via a Michael-type addition of the enolate of the α-isocyanoacetate to the nitroalkene. researchgate.net This is followed by an intramolecular cyclization and subsequent elimination of the nitro group to afford the aromatic pyrrole ring. researchgate.net The Barton-Zard synthesis is a powerful tool for creating pyrroles that might be difficult to access through other classical methods. organic-chemistry.org
Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis is another classical method that involves the condensation of an α-amino-ketone with a compound containing an activated methylene (B1212753) group, such as a β-ketoester. cdnsciencepub.com A significant challenge in this synthesis is the tendency of α-amino-ketones to self-condense. cdnsciencepub.com To circumvent this, they are often prepared in situ from the corresponding oxime. cdnsciencepub.com The reaction is typically catalyzed by zinc and acetic acid and can proceed at room temperature. cdnsciencepub.com
The mechanism begins with the condensation of the amine and the ketone to form an imine, which then tautomerizes to an enamine. cdnsciencepub.com This is followed by cyclization, elimination of water, and isomerization to yield the final pyrrole product. cdnsciencepub.com
Van Leusen and Piloty-Robinson Pyrrole Syntheses
The Van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an α,β-unsaturated ketone or aldehyde in the presence of a base. tdcommons.org The reaction proceeds through a Michael addition followed by an intramolecular cyclization and elimination of the tosyl group. nih.gov
The Piloty-Robinson pyrrole synthesis involves the reaction of an azine, derived from an aldehyde or ketone, with an acid catalyst at elevated temperatures. acs.org A modern variation of this method utilizes microwave irradiation to significantly reduce reaction times and improve yields, particularly for the synthesis of N-acyl pyrroles. orgsyn.orgnih.gov In this modified approach, a symmetric azine is reacted with an aroyl chloride in the presence of pyridine. nsf.gov The acylation of the azine nitrogen atoms promotes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, which is a key step in the formation of the pyrrole ring. nsf.gov This method is particularly relevant as it directly yields N-acylated pyrroles, a key feature of the target compound. nsf.gov
Modern Synthetic Strategies for this compound Structures
The direct synthesis of this compound and its analogues often relies on modern synthetic methods that allow for the precise introduction of functional groups onto a pre-formed pyrrole ring or the construction of the substituted ring in a highly controlled manner.
A primary and highly effective modern strategy for the synthesis of 2-aroylpyrroles is the Friedel-Crafts acylation. nih.gov For the specific synthesis of this compound, a plausible and efficient route involves the direct benzoylation of ethyl 1H-pyrrole-1-carboxylate. The N-ethoxycarbonyl group acts as a protecting group and influences the regioselectivity of the acylation.
Recent studies have shown that N-alkoxycarbonyl pyrroles can be effectively acylated at the 2-position. orgsyn.orgnsf.gov The reaction can be carried out using a carboxylic acid (in this case, benzoic acid) activated in situ with an anhydride (B1165640) such as trifluoroacetic anhydride (TFAA) or trifluoromethanesulfonic anhydride (Tf₂O). orgsyn.orgnsf.gov These methods offer a direct and high-yielding route to the desired 2-acyl-N-alkoxycarbonyl pyrroles. nsf.gov
The general procedure involves reacting the N-alkoxycarbonyl pyrrole with the carboxylic acid in a suitable solvent like dichloromethane, followed by the dropwise addition of the activating anhydride. orgsyn.org The reaction typically proceeds at room temperature or 0 °C and gives exclusively the 2-acylated product with no observed diacylation, especially when using Tf₂O. orgsyn.org
Table 2: Acylation of N-Alkoxycarbonyl Pyrroles
| N-Alkoxycarbonyl Pyrrole | Acylating Agent | Activating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| N-COOMe-pyrrole | Acetic Acid | TFAA | CH₂Cl₂, rt | 2-acetyl-N-COOMe-pyrrole | Good | nsf.gov |
| N-Cbz-pyrrole | Acetic Acid | TFAA | CH₂Cl₂, rt | 2-acetyl-N-Cbz-pyrrole | 69% | nsf.gov |
| N-alkoxycarbonyl pyrroles | Carboxylic Acids | Tf₂O | CH₂Cl₂, 0 °C to rt | 2-acyl-N-alkoxycarbonyl pyrroles | Not specified | orgsyn.org |
The synthesis of the starting material, ethyl 1H-pyrrole-1-carboxylate, can be achieved through the condensation of ethyl carbamate (B1207046) with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of acetic acid. organic-chemistry.orgnsf.gov This provides a straightforward entry to the necessary precursor for the subsequent Friedel-Crafts acylation.
Another modern approach involves a chemoselective 1,2-rearrangement of N-acylpyrroles, sometimes referred to as a "pyrrole dance," which can also lead to 2-aroylpyrroles. This reaction is typically mediated by a strong base and provides an alternative, though less direct, route to the desired substitution pattern.
Transition Metal-Catalyzed Reactions
Transition metal catalysis offers a powerful toolkit for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for the construction of the pyrrole ring. Catalysts based on palladium, gold, copper, and silver have been extensively explored for the synthesis of pyrrole derivatives, including those bearing acyl and N-alkoxycarbonyl substituents.
Palladium-Catalyzed Cyclizations and Couplings
Palladium catalysts are well-known for their versatility in cross-coupling and cyclization reactions. While a direct palladium-catalyzed synthesis of this compound is not extensively documented, related methodologies provide insights into potential synthetic pathways. For instance, palladium-catalyzed carbonylative amination of aryl and alkenyl iodides has been reported for the synthesis of acyl pyrroles. This approach requires only atmospheric pressure of carbon monoxide and can be achieved with catalysts like Pd(PPh₃)₄ and Pd-NHC catalysts, affording good to excellent yields for aryl and heteroaryl iodides. nih.gov
Furthermore, a tandem one-pot approach for synthesizing multisubstituted 2-acylpyrroles has been developed, which involves a Pd(0)-catalyzed oxidative addition and intramolecular cyclization as key steps. elsevierpure.comresearchgate.netnih.gov This strategy, while not directly yielding N-alkoxycarbonyl derivatives, highlights the utility of palladium in constructing the 2-acylpyrrole core. The synthesis of N-protected pyrroles, a key feature of the target molecule, is also achievable through palladium-catalyzed reactions, often involving the coupling of a pyrrole precursor with a suitable protecting group.
Gold-Catalyzed Approaches
Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the synthesis of various heterocyclic compounds through the activation of alkynes and allenes. Gold-catalyzed reactions often proceed under mild conditions and exhibit unique reactivity. The synthesis of substituted pyrroles via gold catalysis has been demonstrated through various cascade reactions. For example, a dual-gold catalysis approach has been used to convert N-propargyl ynamides into bicyclic and tricyclic pyrroles. nih.gov This process involves the nucleophilic addition of a gold acetylide onto the ynamide triple bond, followed by cyclization.
While a direct gold-catalyzed synthesis of this compound has not been specifically detailed, the ability of gold catalysts to mediate the formation of complex pyrrole structures from readily available starting materials suggests its potential in accessing such compounds. The development of gold-catalyzed methods for the synthesis of N,O-heterocycles from N-propargyl carboxamides further underscores the versatility of gold in mediating cyclization reactions that could be adapted for the synthesis of N-alkoxycarbonyl pyrroles. researchgate.net
Copper-Mediated/Catalyzed Methods
Copper-based catalysts offer a cost-effective and efficient alternative for the synthesis of pyrrole derivatives. Copper-catalyzed multicomponent reactions have been developed for the synthesis of diverse spirotetrahydrocarbazoles, demonstrating the utility of copper in facilitating complex bond-forming sequences. beilstein-journals.org
A notable copper-catalyzed method involves the reaction of O-acetyl oximes with β-ketoesters to generate polysubstituted pyrroles. nih.gov This reaction proceeds under redox-neutral conditions and allows for the formation of 3-carboxylpyrroles. Although this method yields a different regioisomer to the target compound, the use of a β-ketoester like ethyl benzoylacetate as a precursor is a relevant strategy. The synthesis of pyrrole-2-carboxylic acids via a copper-catalyzed spiroannulation/ring-opening aromatization of 4-arylidene isoxazol-5-ones with enamino esters has also been reported, showcasing the utility of copper in constructing the pyrrole-2-carboxylate scaffold. organic-chemistry.org
Silver-Promoted Reactions
Silver catalysts have been employed in various organic transformations, including the synthesis of heterocyclic compounds. Silver-catalyzed reactions often proceed under mild conditions and can offer unique selectivity. For instance, a silver-catalyzed tandem condensation reaction has been utilized for the synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives. nih.gov While not directly related to pyrrole synthesis, this demonstrates the capability of silver to promote cascade reactions.
More relevantly, silver(I) oxide has been used as a catalyst for the synthesis of benzofuran–pyrroles. researchgate.net This methodology provides an alternative route to highly substituted pyrroles in good to excellent yields. Although the specific synthesis of this compound via a silver-promoted reaction is not explicitly described, the ability of silver to catalyze the formation of polysubstituted pyrroles suggests its potential in this area.
Multicomponent Reactions (MCRs) and One-Pot Syntheses
Multicomponent reactions (MCRs) and one-pot syntheses are highly efficient strategies for the construction of complex molecules from simple starting materials in a single synthetic operation. These approaches are particularly valuable for the synthesis of substituted pyrroles as they can rapidly generate molecular diversity.
Several MCRs have been developed for the synthesis of pyrrole derivatives. researchgate.net For instance, a one-pot, three-component reaction under solvent-free conditions has been used to synthesize 2-hydroxynaphthyl pyrroles from benzaldehyde, β-naphthol, and a pyrrolyl benzamide, using citric or trichloroacetic acid as a catalyst. nih.gov This highlights the potential of MCRs to assemble complex pyrrole structures efficiently.
A tandem one-pot approach has been successfully employed for the synthesis of multisubstituted 2-acylpyrroles from N-tosyl triazoles and 2-hydroxymethylallyl carbonates. This reaction sequence involves multiple steps, including Rh(II)-catalyzed O-H insertion, nih.govnih.gov-sigmatropic rearrangement, and Pd(0)-catalyzed intramolecular cyclization, all occurring in a single reactor to afford the desired products in high yields. elsevierpure.comresearchgate.netnih.gov The synthesis of N-alkoxycarbonyl pyrroles can also be achieved in a one-pot fashion through the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran. nih.gov This method allows for the introduction of various amine protecting groups onto the pyrrole nitrogen in a single step and in good yield.
Organocatalysis and Base-Promoted Approaches
The construction of the pyrrole ring and its subsequent functionalization have been significantly advanced through the use of organocatalysis and base-promoted reactions. These methods offer mild and often metal-free alternatives to traditional synthetic routes.
Organocatalysis has emerged as a powerful tool for the synthesis of diverse heterocyclic compounds, including pyrroles. quimicaorganica.org These approaches provide an alternative from the perspective of synthetic efficiency and green chemistry. quimicaorganica.org For instance, the synthesis of polysubstituted 3-acyl pyrroles can be achieved through a sequence involving iminium activation of unsaturated ketones by an organocatalyst, followed by an aza-Michael addition with a substituted propargylamine (B41283) and subsequent alkyne carbo-cyclization. acs.org While not a direct synthesis of the title compound, this methodology highlights the potential of organocatalysis in introducing acyl groups to the pyrrole ring. Formal [3+2] cycloaddition reactions, catalyzed by organophosphines, represent another significant organocatalytic route to substituted pyrroles. acs.org
Base-promoted syntheses are also pivotal in pyrrole chemistry. A base-promoted net-[3+2] cycloaddition of nitriles and 1-arylpropynes offers a convenient and atom-economical route to various 2,5-disubstituted or 2,4,5-trisubstituted pyrroles. researchgate.net This method provides a straightforward entry to functionalized pyrrole cores that could be further elaborated to the target molecule.
Green Chemistry Approaches in Pyrrole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, aiming to reduce waste, energy consumption, and the use of hazardous substances.
Solvent-Free Methods
Solvent-free reaction conditions represent a cornerstone of green chemistry. The Paal-Knorr pyrrole synthesis, a classical method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia, has been successfully adapted to solvent-free conditions. pensoft.net Various catalysts, including silica-supported sulfuric acid and iodine, have been employed to facilitate this transformation at room temperature or with gentle heating, often resulting in high yields and short reaction times. scirp.org For example, a solventless Paal-Knorr synthesis using mechanochemical activation with a biosourced organic acid as a catalyst has been developed for the rapid synthesis of N-substituted pyrroles. organic-chemistry.org Another approach involves a catalyst- and solvent-free, three-component synthesis of tetrasubstituted pyrroles from a primary amine, a dialkyl acetylenedicarboxylate, and a β-nitrostyrene, showcasing high atom economy. chemistrysteps.com
| Catalyst/Method | Starting Materials | Product Type | Conditions | Yield | Reference |
| Mechanochemical Activation | 1,4-diketones, primary amines | N-substituted pyrroles | Solvent-free, biosourced acid catalyst | High | organic-chemistry.org |
| Iodine | 1,4-diketones, amines | N-substituted pyrroles | Solvent-free, room temperature | High | scirp.org |
| None | Primary amines, dialkyl acetylenedicarboxylates, β-nitrostyrene | Tetrasubstituted pyrroles | Solvent-free | Very good | chemistrysteps.com |
Microwave-Assisted Syntheses
Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often leading to higher yields and purer products. pensoft.netpensoft.net This technology has been extensively applied to various pyrrole syntheses.
The Paal-Knorr synthesis is particularly amenable to microwave assistance, allowing for rapid and efficient cyclization. pensoft.net Microwave-assisted protocols have been developed for the synthesis of N-substituted pyrroles from 2,5-hexanedione (B30556) and primary amines, sometimes employing catalysts like N-bromosuccinimide under solvent-free conditions. pensoft.net Similarly, the reaction of 2,5-dimethoxytetrahydrofuran with various amines in the presence of catalysts such as Mn(NO₃)₂·4H₂O can be accelerated by microwave heating. pensoft.net
The Hantzsch pyrrole synthesis, another classical method, has also been adapted for microwave-assisted, solvent- and catalyst-free conditions, providing a convenient route to N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives from α-bromoacetophenones, amines, and ethyl acetoacetate.
| Reaction Type | Starting Materials | Product Type | Conditions | Key Advantages | Reference |
| Paal-Knorr | 2,5-Hexanedione, primary amines | N-substituted pyrroles | Microwave, NBS catalyst, solvent-free | Reduced reaction time | pensoft.net |
| Paal-Knorr | 2,5-Dimethoxytetrahydrofuran, amines | N-substituted pyrroles | Microwave, Mn(NO₃)₂·4H₂O catalyst | Optimized conditions | pensoft.net |
| Hantzsch | α-Bromoacetophenones, amines, ethyl acetoacetate | N-substituted 2-methyl-1H-pyrrole-3-carboxylates | Microwave, solvent- and catalyst-free | One-pot synthesis | |
| Friedel-Crafts Acylation | Aromatic compounds, carboxylic acids | Aromatic ketones | Microwave, zeolite catalysts | Faster reaction, higher yields | researchgate.net |
Specific Synthetic Routes to this compound and its Direct Precursors
The introduction of a benzoyl group at the 2-position of an N-protected pyrrole, such as Ethyl 1H-pyrrole-1-carboxylate, requires specific synthetic strategies.
Mannich Reaction in Pyrrole Functionalization
The Mannich reaction is a classic method for the aminomethylation of acidic protons and has been applied to pyrroles. researchgate.net This reaction typically involves an active hydrogen compound (in this case, pyrrole), formaldehyde, and a primary or secondary amine. The reaction proceeds via an electrophilic substitution mechanism, with the aminomethyl group generally being introduced at the 2-position of the pyrrole ring. researchgate.net
While a direct Mannich reaction on Ethyl 1H-pyrrole-1-carboxylate leading to a precursor for the title compound is not extensively documented, the functionalization of the pyrrole ring through this method provides a potential, albeit indirect, route. For instance, a 2-aminomethylpyrrole derivative could, in principle, be transformed into a 2-benzoylpyrrole (B132970) through a series of steps. However, the reactivity of the N-ethoxycarbonyl group under Mannich conditions would need to be considered. More recently, an organocatalytic, metal-free Mannich/Wittig/hydroamination sequence has been described for the regioselective preparation of 2-heteroarylmethylene decorated N-arylpyrroles, which are then isomerized to the corresponding pyrroles. cdnsciencepub.com This highlights modern approaches to pyrrole functionalization that build upon the principles of the Mannich reaction.
Acylation Strategies for Benzoyl Substitution
The most direct approach to introducing a benzoyl group onto the pyrrole ring is through acylation reactions, such as the Friedel-Crafts acylation. The regioselectivity of this reaction on N-substituted pyrroles is highly dependent on the nature of the N-substituent and the reaction conditions. For N-alkoxycarbonyl pyrroles, acylation typically occurs at the 2-position. researchgate.net
The Friedel-Crafts benzoylation of N-methylpyrrole has been studied within the confined space of a self-assembled resorcinarene (B1253557) capsule, demonstrating a sustainable, metal-free approach. nih.gov While this specific system may not be directly applicable to Ethyl 1H-pyrrole-1-carboxylate, it illustrates the ongoing efforts to develop greener acylation methods.
A more conventional approach would involve the reaction of Ethyl 1H-pyrrole-1-carboxylate with benzoyl chloride in the presence of a Lewis acid catalyst. However, the electron-withdrawing nature of the N-ethoxycarbonyl group can deactivate the pyrrole ring towards electrophilic substitution, potentially requiring harsh reaction conditions.
An alternative strategy involves the Vilsmeier-Haack reaction to introduce a formyl group at the 2-position of the pyrrole ring. quimicaorganica.orgorganic-chemistry.orgchemistrysteps.com The resulting 2-formylpyrrole derivative can then be converted to the desired 2-benzoylpyrrole. For example, Ethyl 1H-pyrrole-1-carboxylate could be formylated to give Ethyl 2-formyl-1H-pyrrole-1-carboxylate. Subsequent reaction of this aldehyde with a Grignard reagent, such as phenylmagnesium bromide, would yield a secondary alcohol, which could then be oxidized to the corresponding ketone, this compound. miracosta.edu
| Acylation Method | Reagents | Intermediate/Product | Key Features |
| Friedel-Crafts Acylation | Benzoyl chloride, Lewis acid | This compound | Direct but potentially harsh conditions |
| Vilsmeier-Haack followed by Grignard and Oxidation | 1. POCl₃, DMF2. Phenylmagnesium bromide3. Oxidizing agent | Ethyl 2-(hydroxy(phenyl)methyl)-1H-pyrrole-1-carboxylate | Multi-step but milder conditions for the pyrrole ring |
Esterification Methods for Carboxylate Moiety
One prominent method for the synthesis of pyrrole esters is through enzymatic transesterification. This biocatalytic approach has been shown to be effective for the synthesis of a series of pyrrole esters from methyl pyrrole-carboxylate and various alcohols. nih.govnih.gov The use of immobilized lipases, such as Novozym 435, provides a mild and environmentally friendly alternative to chemical methods. nih.gov The reaction is typically carried out in an organic solvent like n-hexane. nih.gov
Key parameters that influence the yield of the enzymatic transesterification include the choice of lipase, solvent, enzyme load, and the molar ratio of the substrates. nih.govnih.gov For the synthesis of various pyrrole esters, optimal conditions have been identified that lead to high yields. For instance, the reaction between methyl 1H-pyrrole-2-carboxylate and benzyl (B1604629) alcohol, used as a model, was optimized by evaluating different lipases, with Novozym 435 showing significant catalytic activity. nih.gov The presence of molecular sieves has also been shown to improve the conversion rate by removing water from the reaction medium. nih.gov This enzymatic approach is compatible with a variety of functional groups on the alcohol, including halides and both linear and cyclic alkyl groups. nih.gov
The table below summarizes the key factors and their effects on the enzymatic transesterification for the synthesis of pyrrole esters.
| Parameter | Optimal Condition/Observation | Effect on Reaction |
| Lipase | Novozym 435 | High catalytic efficiency |
| Solvent | n-hexane | Provides a suitable reaction medium |
| Molecular Sieves | Addition of 1.0 g | Increased conversion from 22% to 61% |
| Substrate Molar Ratio | 5:1 (ester to alcohol) | Optimized for high yield |
| Reaction Temperature | 40 °C | Optimal for enzyme activity |
In addition to enzymatic methods, traditional chemical esterification techniques can be employed. These methods often involve the reaction of a pyrrole carboxylic acid with an alcohol in the presence of an acid catalyst. Another approach is the alcoholysis of an activated carboxylic acid derivative, such as an acyl chloride or an anhydride. For example, the synthesis of ethyl pyrrole-2-carboxylate can be achieved through the reaction of 2-pyrrolyl trichloromethyl ketone with sodium ethoxide in ethanol. orgsyn.org This method provides the desired ester in high yields. orgsyn.org Furthermore, the re-esterification of a pyrrole-2-acid, obtained from the hydrolysis and decarboxylation of a diester, is another viable route. orgsyn.org
While direct esterification of N-benzoyl-1H-pyrrole-1-carboxylic acid is a plausible route, the literature also suggests the N-acylation of a pre-formed ethyl 1H-pyrrole-1-carboxylate. The N-substitution of pyrrole with reagents like benzoyl chloride can be achieved in the presence of a base. organic-chemistry.org
Reaction Mechanisms and Mechanistic Investigations
Cycloaddition Reactions in Pyrrole (B145914) Formation
Cycloaddition reactions represent a powerful class of pericyclic reactions that form cyclic molecules through the concerted or stepwise combination of two or more unsaturated molecules. For pyrrole synthesis, [3+2] cycloadditions are particularly significant, constructing the five-membered ring from a three-atom component and a two-atom component.
One of the most versatile methods for synthesizing the pyrrole ring is the Van Leusen pyrrole synthesis, which employs tosylmethyl isocyanide (TosMIC) as a three-atom synthon. nih.gov This reaction proceeds via a [3+2] cycloaddition mechanism with an electron-deficient alkene. nih.govnih.gov The mechanism is generally considered a stepwise process rather than a concerted one. nih.gov
The reaction is initiated by a base, which deprotonates the α-carbon of TosMIC due to the electron-withdrawing effects of the adjacent sulfonyl and isocyanide groups, forming a carbanion. nih.gov This nucleophilic carbanion then attacks the β-carbon of an α,β-unsaturated compound in a Michael-type addition. The resulting adduct undergoes an intramolecular cyclization, where the isocyanide carbon attacks the enolate oxygen or carbon, leading to a five-membered ring intermediate. researchgate.net The final step involves the elimination of the tosyl group (p-toluenesulfinic acid), which is an excellent leaving group, to afford the aromatic pyrrole ring. nih.gov This method is valued for its operational simplicity, the accessibility of starting materials, and its broad substrate scope. nih.gov
Table 1: Mechanistic Steps of the Van Leusen Pyrrole Synthesis
| Step | Description | Key Intermediates |
|---|---|---|
| 1. Deprotonation | A base removes the acidic α-proton from TosMIC. | TosMIC carbanion |
| 2. Michael Addition | The TosMIC carbanion adds to an electron-deficient alkene. | Adduct |
| 3. Intramolecular Cyclization | The isocyanide carbon attacks the enolate to form a five-membered ring. | Dihydro-pyrrole intermediate |
| 4. Elimination | The tosyl group is eliminated, leading to aromatization. | Substituted pyrrole |
The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocycles. organic-chemistry.orgfu-berlin.de This reaction involves a 1,3-dipole, which is a molecule with a 4π-electron system distributed over three atoms, and a dipolarophile, typically an alkene or alkyne with a 2π-electron system. organic-chemistry.orgfu-berlin.de The reaction is a concerted, pericyclic process classified as a [4s+2s] cycloaddition, similar to the Diels-Alder reaction. organic-chemistry.org
In the context of pyrrole synthesis, an azomethine ylide can serve as the 1,3-dipole. These reactive intermediates can be generated in situ and trapped by a suitable dipolarophile. The concerted nature of the cycloaddition means the addition is stereoconservative. organic-chemistry.org The regioselectivity of the reaction is governed by the electronic properties of both the 1,3-dipole and the dipolarophile. Electron-withdrawing groups on the dipolarophile typically favor an interaction where the LUMO of the dipolarophile interacts with the HOMO of the dipole. organic-chemistry.org While the classic Huisgen cycloaddition is a thermal reaction, modern variations often employ metal catalysis to control reactivity and selectivity.
Intramolecular Reaction Pathways
Intramolecular reactions provide an efficient route to cyclic structures by tethering the reacting partners, often leading to high regioselectivity and stereoselectivity. For the synthesis of N-substituted 2-arylpyrroles, structurally related to Ethyl 2-benzoyl-1H-pyrrole-1-carboxylate, an intramolecular cyclization strategy has been demonstrated.
A notable example involves the synthesis of benzyl (B1604629) 2-phenyl-1H-pyrrole-1-carboxylate from benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate. researchgate.netmdpi.com In this process, a Lewis acid, generated in situ from oxalyl chloride and methanol, catalyzes the intramolecular reaction. researchgate.netmdpi.com This pathway likely involves the activation of the carbonyl group by the Lewis acid, followed by the nucleophilic attack of the nitrogen atom of the carbamate (B1207046) onto the enone system, leading to cyclization. Subsequent dehydration and aromatization yield the final pyrrole product. This method highlights how a linear precursor containing all the necessary atoms can be efficiently converted into the target heterocyclic system through an intramolecular cascade. researchgate.netmdpi.com Another relevant concept is the intramolecular attack of a carbenoid on a pyrrole nucleus, which has been used to synthesize fused pyrrole systems like pyrrolo[1,2-a]pyrroles. researchgate.net
Role of Catalysis in Mechanism Elucidation
Catalysis plays a crucial role not only in enabling and accelerating reactions but also in directing them along specific mechanistic pathways to achieve desired selectivity. In pyrrole synthesis, various catalytic systems have been employed, shedding light on reaction mechanisms.
Base Catalysis: As seen in the Van Leusen reaction, bases like potassium carbonate or cesium carbonate are essential for generating the nucleophilic TosMIC anion that initiates the cycloaddition cascade. nih.govrsc.org
Organocatalysis: Chiral organocatalysts, such as BINOL-phosphoric acids, have been used to facilitate highly enantioselective cycloadditions. nih.gov These catalysts operate by forming hydrogen bonds with the substrates, activating them and creating a chiral environment that dictates the stereochemical outcome of the reaction. For instance, in the [6+2] cycloaddition of 2-methide-2H-pyrroles, the phosphoric acid catalyst promotes the dehydration of a pyrrole-2-carbinol to generate a chiral, hydrogen-bonded methide intermediate that is then trapped by a nucleophile. nih.gov
Transition-Metal Catalysis: Palladium catalysts are widely used in cross-coupling reactions to form C-C and C-N bonds, enabling the synthesis of highly functionalized pyrroles. nih.gov Mechanistic cycles involving oxidative addition, migratory insertion, and reductive elimination are central to these transformations. For example, a multistep cascade for synthesizing tetrasubstituted pyrroles from homopropargylic amines and aryl iodides involves a sequence of Sonogashira coupling, intramolecular hydroamination, and reductive elimination, all mediated by a palladium complex. nih.gov
The choice of catalyst can fundamentally alter the reaction pathway, allowing chemists to access different constitutional isomers or stereoisomers from the same set of starting materials.
Transition State Analysis and Reaction Energetics
Computational chemistry provides invaluable insights into reaction mechanisms by allowing for the detailed study of transition states and reaction energy profiles. Density Functional Theory (DFT) calculations are frequently used to investigate the feasibility of proposed mechanistic pathways, rationalize observed selectivities, and predict reaction outcomes.
For reactions involving pyrroles, theoretical studies have been used to analyze the regioselectivity of cycloaddition reactions. frontiersin.org For example, in the hetero-Diels-Alder reaction of ethyl nitrosoacrylate with pyrrole, DFT calculations showed that the energy barrier for the formation of one regioisomeric cycloadduct was significantly lower than the alternative, which aligns with the experimentally observed product. frontiersin.org These calculations can map the entire reaction coordinate, identifying the structures and energies of reactants, intermediates, transition states, and products.
Table 2: Key Parameters from Computational Mechanistic Studies
| Parameter | Significance in Mechanism Elucidation |
|---|---|
| Activation Energy (ΔE‡) | Determines the reaction rate; lower barriers indicate faster reactions. Helps distinguish between competing pathways. |
| Reaction Energy (ΔErxn) | Indicates the thermodynamic favorability of a reaction (exothermic vs. endothermic). |
| Transition State Geometry | Provides a snapshot of the bond-forming/bond-breaking process, revealing the concerted or stepwise nature of the reaction. |
| Frontier Molecular Orbitals (HOMO/LUMO) | Helps explain reactivity and regioselectivity in pericyclic reactions like cycloadditions. |
By calculating these parameters, researchers can confirm that a reaction proceeds via a LUMO-controlled cycloaddition, determine the stability of intermediates like the primary bicyclic adduct versus a ring-opened product, and understand the origins of regioselectivity. frontiersin.org Such analyses are crucial for a deep, quantitative understanding of the reaction mechanism.
Derivatives and Structural Analogues of Ethyl 2 Benzoyl 1h Pyrrole 1 Carboxylate
Design Principles for Functionalized Pyrrole-1-carboxylates
The design of functionalized pyrrole-1-carboxylates is often guided by structure-activity relationship (SAR) studies, which aim to understand how specific structural features of a molecule contribute to its biological activity. researchgate.netresearchgate.netnih.gov For pyrrole (B145914) derivatives, the electronic and steric properties of substituents on the pyrrole ring, as well as the nature of the groups at the N1 and C2 positions, are critical determinants of their pharmacological profiles. nih.govnih.gov
Key design principles include:
Modulation of Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the pyrrole ring, influencing its interaction with biological targets. nih.govresearchgate.net
Steric Hindrance and Conformational Rigidity: The size and placement of substituents can introduce steric hindrance, which may enhance selectivity for a particular target or improve metabolic stability. Introducing cyclic structures or rigid linkers can also lock the molecule into a specific conformation, potentially increasing its binding affinity.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, or metabolic profiles.
Studies on various pyrrole derivatives have demonstrated that even minor structural modifications can lead to significant changes in biological activity. For instance, in a series of pyrrolone antimalarials, the removal or replacement of methyl groups on the pyrrole ring led to significant losses in activity, highlighting the importance of these specific substituents. nih.gov Similarly, the introduction of a carbonyl group in some pyrrole molecules has been identified as a key moiety for their biological activity. nih.gov
Synthesis of N-Substituted Pyrrole-1-carboxylates
The synthesis of N-substituted pyrrole-1-carboxylates can be achieved through various methods, with the Paal-Knorr pyrrole synthesis being a well-established approach. nih.govmdpi.com This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of N-substituted pyrrole-1-carboxylates, this can be adapted by using an appropriate amino acid ester as the amine source.
Another common strategy involves the N-substitution of a pre-formed pyrrole ring. This can be accomplished by reacting the pyrrole with a suitable electrophile, such as an alkyl halide or an acyl chloride, in the presence of a base. organic-chemistry.org For the synthesis of ethyl 2-benzoyl-1H-pyrrole-1-carboxylate, this would involve the N-ethoxycarbonylation of 2-benzoylpyrrole (B132970).
Table 1: Common Synthetic Routes to N-Substituted Pyrroles
| Reaction | Reactants | Key Features |
|---|---|---|
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine | Versatile for a wide range of N-substituents. nih.govmdpi.com |
| N-Alkylation/N-Acylation | Pyrrole, Alkyl/Acyl halide, Base | Direct functionalization of the pyrrole nitrogen. organic-chemistry.org |
In the multi-step synthesis of complex pyrrole derivatives, the protection of the pyrrole nitrogen is often necessary to prevent unwanted side reactions. The choice of a protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal.
Common protecting groups for the pyrrole nitrogen include:
Sulfonyl groups (e.g., tosyl, benzenesulfonyl): These are electron-withdrawing groups that reduce the reactivity of the pyrrole ring, allowing for a wider range of subsequent reactions. researchgate.net Deprotection is typically achieved by basic hydrolysis. acs.orgnih.gov
Alkoxycarbonyl groups (e.g., Boc, Cbz, Troc): These groups are also widely used and can be introduced via reaction with the corresponding chloroformate or dicarbonate. acs.org Deprotection conditions vary depending on the specific group; for example, the Boc group is removed with acid, while the Troc group can be cleaved with zinc in acetic acid. nih.govnih.gov
Silyl groups (e.g., SEM): The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another useful protecting group that can be removed under mild conditions. researchgate.netresearchgate.net
Other groups: The 2-chloroethyl and 2-phenylsulfonylethyl moieties have also been employed as versatile protecting groups for the pyrrole nitrogen. researchgate.netcdnsciencepub.com
Table 2: Selected N-Protecting Groups for Pyrroles and Their Deprotection Conditions
| Protecting Group | Abbreviation | Deprotection Conditions | Reference |
|---|---|---|---|
| p-Toluenesulfonyl | Ts | NaOH, MeOH/H₂O | acs.orgnih.gov |
| tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) | acs.org |
| 2,2,2-Trichloroethoxycarbonyl | Troc | Zn, Acetic Acid | nih.govnih.gov |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | TBAF or acidic conditions | researchgate.netresearchgate.net |
Introduction of Diverse Substituents on the Pyrrole Ring (C2, C3, C4, C5 positions)
The functionalization of the pyrrole ring at its carbon atoms is a key strategy for creating derivatives of this compound with diverse properties. The inherent reactivity of the pyrrole ring favors electrophilic substitution, primarily at the C2 and C5 positions. However, with appropriate strategies, substitution can also be directed to the C3 and C4 positions.
Methods for introducing substituents onto the pyrrole ring include:
Electrophilic Aromatic Substitution: This is a fundamental reaction for pyrroles. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. The regioselectivity of these reactions can be influenced by the existing substituents on the ring.
Directed ortho-Metalation (DoM): This powerful technique allows for the regioselective functionalization of aromatic rings. wikipedia.org By using a directing metalation group (DMG), a strong base can selectively deprotonate the ortho position, which can then be quenched with an electrophile to introduce a new substituent. uwindsor.cabaranlab.org For N-substituted pyrroles, metalation often occurs at the C2 position. uwindsor.caresearchgate.netnih.gov
Halogen-Metal Exchange: This method is useful for introducing substituents at positions that are not easily accessible through direct metalation. A halogenated pyrrole can be treated with an organolithium reagent to generate a lithiated intermediate, which can then react with various electrophiles. researchgate.net
The choice of method depends on the desired substituent and its position on the pyrrole ring. For instance, while Friedel-Crafts acylation typically occurs at the C2 or C5 position, the use of a bulky N-protecting group can direct acylation to the C3 position.
Modifications to the benzoyl group at the C2 position of the pyrrole ring offer another avenue for creating structural diversity. These modifications can involve introducing substituents onto the phenyl ring of the benzoyl group or transforming the ketone functionality.
Substitution on the Phenyl Ring: Standard electrophilic aromatic substitution reactions can be performed on the benzoyl group to introduce substituents such as halogens, nitro groups, or alkyl groups. The position of substitution will be directed by the carbonyl group, which is a meta-director.
Transformation of the Ketone: The carbonyl group can be reduced to a secondary alcohol or completely removed through reactions such as the Wolff-Kishner or Clemmensen reduction. It can also be converted to other functional groups, such as an oxime or a hydrazone.
The synthesis of 2-benzoylpyrrole derivatives can be achieved through various methods, including the Friedel-Crafts acylation of pyrrole with benzoyl chloride or the reaction of N-H pyrroles with benzaldehydes under alkali metalation conditions. researchgate.netgoogle.com
The ethyl carboxylate group at the N1 position can be readily converted into other functional groups, most notably carboxamides. This transformation is significant as the amide bond is a common feature in many biologically active molecules.
The synthesis of pyrrole-1-carboxamides can be achieved through several routes:
Amidation of the corresponding carboxylic acid: The ethyl ester can be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a standard coupling agent (e.g., DCC, EDC).
Direct aminolysis of the ester: While less common, the ethyl ester can be directly reacted with an amine, often at elevated temperatures, to form the amide.
From pyrrole carboxaldehyde: A non-traditional approach involves the oxidative amidation of pyrrole carboxaldehydes with formamides or amines. nih.gov
The synthesis of pyrrole carboxamides is a topic of considerable interest, particularly in the context of synthesizing natural products and their analogues. researchgate.netrsc.orgresearchgate.net
Scaffold Hopping and Bioisosteric Replacements in Pyrrole Derivatives
Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a molecule with a different one while maintaining its biological activity. nih.govresearchgate.netacs.orgrsc.org This can be a powerful tool for discovering novel compounds with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property. For derivatives of this compound, this could involve replacing the pyrrole ring with other five- or six-membered heterocycles like imidazole, pyrazole, thiazole, or pyridine. nih.govnih.gov
Bioisosteric replacement is a related concept that involves substituting a functional group with another that has similar steric and electronic properties. princeton.edu This can be used to fine-tune the properties of a molecule without drastically altering its interaction with its biological target. For example, a carboxylic acid group could be replaced with a tetrazole, or a phenyl ring could be replaced with a thiophene or a pyridine.
In the context of pyrrole derivatives, scaffold hopping has been used to address metabolic liabilities. For instance, the pyrrole core, which can sometimes lead to the formation of toxic metabolites, has been successfully replaced with a benzimidazole scaffold in the development of new antitubercular agents. nih.gov Similarly, bioisosteric replacements have been explored to improve the metabolic stability of pyrrole-containing compounds. nih.gov The choice of a suitable scaffold or bioisostere is often guided by computational modeling and a thorough understanding of the structure-activity relationships of the parent compound. nih.gov
Spectroscopic and Advanced Structural Elucidation of Ethyl 2 Benzoyl 1h Pyrrole 1 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 2-benzoyl-1H-pyrrole-1-carboxylate, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be employed to confirm its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment in the molecule. The pyrrole (B145914) ring protons are expected to appear in the aromatic region, typically between 6.0 and 7.5 ppm, with their specific chemical shifts and coupling patterns dictated by their positions on the ring. The protons of the benzoyl group would also resonate in the aromatic region, likely at slightly higher chemical shifts due to the electron-withdrawing effect of the carbonyl group. The ethyl group of the carboxylate would exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, typically in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbons of the benzoyl and carboxylate groups are expected to be the most downfield, typically appearing in the range of 160-200 ppm. The aromatic carbons of the pyrrole and benzene rings would resonate in the 110-140 ppm region. The methylene and methyl carbons of the ethyl group would be found in the upfield region of the spectrum.
Predicted NMR Data:
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrrole-H | 6.2 - 7.4 | m |
| Benzoyl-H | 7.5 - 8.0 | m |
| -OCH₂CH₃ | 4.3 - 4.5 | q |
| -OCH₂CH₃ | 1.3 - 1.5 | t |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| C=O (Benzoyl) | 185 - 195 |
| C=O (Carboxylate) | 150 - 160 |
| Aromatic C | 110 - 140 |
| -OCH₂CH₃ | 60 - 65 |
| -OCH₂CH₃ | 14 - 16 |
Note: The predicted chemical shifts are estimates based on analogous structures and may vary in an actual experimental spectrum.
To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the adjacent protons on the pyrrole ring and between the methylene and methyl protons of the ethyl group.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying the connections between the pyrrole ring, the benzoyl group, and the ethyl carboxylate group, for example, by observing a correlation between the carbonyl carbon of the benzoyl group and the protons on the pyrrole ring.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups, the aromatic rings, and the C-O bonds.
Predicted IR Data:
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O Stretch (Benzoyl) | 1650 - 1680 |
| C=O Stretch (Carboxylate) | 1720 - 1740 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1300 - 1360 |
| C-O Stretch | 1000 - 1300 |
Note: The predicted absorption ranges are based on typical values for these functional groups.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule and confirm its molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural clues, with characteristic losses of fragments such as the ethyl group, the ethoxycarbonyl group, or the benzoyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated systems, such as the pyrrole and benzoyl groups in this compound, are expected to absorb UV or visible light. The UV-Vis spectrum would likely show absorption maxima (λ_max) corresponding to π → π* transitions within the aromatic and carbonyl chromophores. The exact position of these absorptions would be influenced by the extent of conjugation in the entire molecule.
X-ray Crystallography
Single Crystal X-ray Diffraction (SC-XRD) Data and Analysis
Following a comprehensive search of available scientific literature and crystallographic databases, specific single crystal X-ray diffraction (SC-XRD) data for this compound could not be located. Structural data for closely related pyrrole derivatives have been reported, providing insights into the typical bond lengths, angles, and crystal packing motifs of this class of compounds. For instance, studies on various substituted ethyl 1H-pyrrole-2-carboxylates reveal a generally planar pyrrole ring. However, without experimental data for the title compound, a detailed analysis of its crystallographic parameters is not possible.
The anticipated crystal structure would be determined by a combination of factors, including the steric and electronic influence of the ethyl carboxylate and benzoyl substituents on the pyrrole ring. The planarity of the pyrrole ring, the orientation of the substituents relative to the ring, and the resulting intermolecular interactions would define the crystal lattice.
Interactive Data Table: Placeholder for Crystallographic Data of this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) ** | Data not available |
| β (°) | Data not available |
| γ (°) ** | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Calculated Density (g/cm³) | Data not available |
Conformational Analysis in the Solid State
Detailed information regarding the solid-state conformation of this compound is not available in the absence of single crystal X-ray diffraction data. A conformational analysis would typically describe the spatial arrangement of the atoms in the molecule, with a particular focus on the dihedral angles between the pyrrole ring and its substituents.
For this compound, key conformational features would include:
The dihedral angle between the plane of the pyrrole ring and the plane of the benzoyl group's phenyl ring. This angle would be influenced by the steric hindrance between the carbonyl oxygen and the adjacent pyrrole hydrogen, as well as potential electronic effects.
In related structures, the conformation is often stabilized by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking, which would also be expected to play a role in the solid-state structure of the title compound. Without experimental data, a definitive conformational analysis cannot be provided.
Interactive Data Table: Placeholder for Key Dihedral Angles of this compound
| Dihedral Angle | Value (°) |
| Pyrrole Ring - Benzoyl Group | Data not available |
| Pyrrole Ring - Ethyl Carboxylate Group | Data not available |
Computational and Theoretical Analysis of this compound Remains Unexplored
A thorough review of available scientific literature reveals a notable absence of computational and theoretical studies specifically focused on the chemical compound this compound. Despite the significant role that computational chemistry plays in modern chemical research, this particular molecule has not been the subject of published quantum chemical calculations.
Techniques such as Density Functional Theory (DFT) are instrumental in providing deep insights into the electronic structure and properties of molecules. These methods are routinely used to determine optimized molecular geometries, including precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations are employed to predict vibrational frequencies, which aids in the interpretation of experimental infrared and Raman spectra.
Other critical areas of computational investigation include Frontier Molecular Orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand a molecule's reactivity and electronic transitions. The analysis of charge density and the mapping of the Molecular Electrostatic Potential (MEP) are also standard practices, offering valuable information about the charge distribution and predicting sites for electrophilic and nucleophilic attack. Additionally, Nucleus-Independent Chemical Shift (NICS) calculations are a common tool for assessing the aromaticity of cyclic compounds.
However, specific data pertaining to this compound in these areas—including its structural parameters, vibrational spectra, FMO energies, MEP maps, and NICS values—are not available in the current body of scientific literature. Consequently, a detailed article on the computational and theoretical profile of this compound, as per the requested outline, cannot be generated at this time. Future research initiatives would be required to perform these calculations and publish the findings.
Computational Chemistry and Theoretical Studies
Molecular Modeling and Docking Studies
Molecular modeling techniques are essential in modern drug discovery for predicting how a ligand might interact with a biological target, typically a protein or enzyme.
Molecular docking is a computational method that predicts the binding mode and affinity of a small molecule within the active site of a target protein. mdpi.comresearchgate.netnih.gov Docking simulations of a close analog, Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate, have been performed to investigate its potential as an inhibitor of enzymes like acetylcholinesterase (AChE) and α-glucosidase. researchgate.net Such studies provide atomic-level details of the protein-ligand complex, identifying key interactions such as:
Hydrogen Bonds: Interactions between the carbonyl oxygens of the benzoyl or carboxylate groups and amino acid residues like serine, threonine, or tyrosine.
π-π Stacking: Interactions between the aromatic pyrrole (B145914) or phenyl rings and aromatic residues like tryptophan, tyrosine, or phenylalanine in the active site. mdpi.com
Hydrophobic Interactions: Engagement of the ethyl group and phenyl ring with nonpolar pockets within the enzyme's active site.
The results are often quantified by a docking score, which estimates the binding free energy; more negative scores typically indicate stronger binding affinity. vlifesciences.com These studies are crucial for rationalizing the biological activity of known compounds and for proposing modifications to improve potency. nih.govbohrium.com
| Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| InhA Reductase | -9.5 | Tyr158, Met199 | π-π stacking, Hydrophobic |
| DHFR | -8.2 | Ser59, Ile94 | H-bond, Hydrophobic |
| AChE | -10.1 | Trp86, Tyr337 | π-π stacking |
Pharmacophore modeling involves identifying the three-dimensional arrangement of essential chemical features that a molecule needs to interact with a specific biological target. nih.govnih.govresearchgate.net These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. researchgate.net Once a pharmacophore model is developed and validated using a set of known active and inactive compounds, it can be used as a 3D query for virtual screening of large chemical databases to identify novel, structurally diverse molecules that match the pharmacophore and are therefore potential new hits. nih.govresearchgate.netfrontiersin.org
For a molecule like Ethyl 2-benzoyl-1H-pyrrole-1-carboxylate, a pharmacophore model could be generated based on its structure if it were found to be a potent inhibitor of a particular enzyme. The model would likely feature:
Two or three aromatic/hydrophobic features corresponding to the pyrrole and phenyl rings.
Two hydrogen bond acceptor features from the carbonyl oxygen atoms.
This model could then be used to find other non-pyrrole scaffolds that present the same essential features in the correct spatial orientation, a process known as scaffold hopping.
| Pharmacophore Feature | Number of Features | Potential Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor (A) | 2 | Interaction with donor residues (e.g., Lys, Arg, Ser) |
| Aromatic Ring (R) | 2 | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) |
| Hydrophobic Group (H) | 1 | Interaction with nonpolar pockets (e.g., Leu, Val, Ile) |
Structure-guided design is an iterative drug discovery process that leverages the three-dimensional structure of a biological target, often obtained through X-ray crystallography, to design more potent and selective inhibitors. nih.govresearchgate.net By visualizing how a lead compound, such as a pyrrole derivative, binds to its target enzyme, medicinal chemists can make rational modifications to improve its binding affinity and other pharmacological properties. nih.govrsc.org
This approach has been successfully applied to various pyrrole-based scaffolds. For instance, in the development of inhibitors for the enzyme InhA, the crystal structure of the target was used to guide the fusion of pyrrole and pyrimidine (B1678525) rings to create novel compounds with optimized interactions within the active site. nih.govrsc.org Similarly, co-crystal structures of pyrrolopyrimidinone inhibitors bound to the MARK kinase enabled rapid optimization of both potency and selectivity. nih.gov
If a co-crystal structure of this compound bound to a target were available, a structure-guided design campaign could involve:
Modifying Substituents: Replacing the phenyl group with other substituted aromatic or heterocyclic rings to probe for additional interactions in a nearby pocket.
Altering the Linker: Changing the length or rigidity of the ethyl carboxylate group to optimize the orientation of the core scaffold.
Scaffold Morphing: Systematically replacing parts of the pyrrole core while maintaining key binding interactions to improve properties like solubility or metabolic stability.
This rational, structure-based approach accelerates the discovery of optimized clinical candidates by reducing the trial-and-error nature of traditional medicinal chemistry.
Structure-Activity Relationship (SAR) Studies through Computational Means
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational SAR methods, particularly molecular docking, provide powerful tools to investigate these relationships at a molecular level, guiding the rational design of more potent and selective analogues. For this compound, computational SAR would involve systematically analyzing how modifications to its core structure affect its binding affinity and interaction patterns with a predicted molecular target. nih.govnih.gov
The key structural motifs of this compound that are prime candidates for computational SAR analysis include:
The N-carboxylate group: The ethyl carboxylate moiety at the N1 position of the pyrrole ring is a significant feature. Computational studies would explore how altering the ester group (e.g., to methyl, tert-butyl) or replacing it with other functionalities (e.g., amides, sulfonamides) influences interactions within a protein's binding pocket.
The C2-benzoyl group: The size, orientation, and electronic properties of the benzoyl substituent are critical. SAR studies on related N-benzoylpyrazoles have revealed that substituents on the benzoyl ring, particularly at the ortho-position, are major factors influencing inhibitory activity. nih.gov Molecular docking simulations can predict how different substituents (e.g., halogens, methoxy (B1213986), nitro groups) at various positions on the phenyl ring affect binding energy and interactions with key amino acid residues.
The Pyrrole Core: The central pyrrole scaffold itself can be modified. While often less synthetically tractable, computational models can predict the impact of adding substituents at the C3, C4, or C5 positions of the pyrrole ring to explore potential new interactions with the target protein.
A typical computational SAR workflow involves docking a series of virtual analogues into the active site of a target protein. The output, often a docking score, provides a quantitative estimate of binding affinity. By comparing the scores and binding poses of these analogues, researchers can deduce critical SAR insights. For example, the introduction of a hydrogen bond donor or acceptor at a specific position might lead to a significantly improved docking score, suggesting a key interaction point.
The following hypothetical table illustrates how computational SAR data for analogues of this compound might be presented. It shows how modifications to the benzoyl ring could influence the predicted binding affinity (represented by a docking score) to a hypothetical kinase target.
| Compound Analogue | Modification (R-group on Benzoyl Ring) | Hypothetical Docking Score (kcal/mol) | Predicted Key Interactions |
|---|---|---|---|
| Parent Compound | -H (Unsubstituted) | -8.5 | Pi-pi stacking with Phe; Carbonyl H-bond with Lys |
| Analogue 1 | 4-Chloro | -9.2 | Enhanced hydrophobic interaction in pocket |
| Analogue 2 | 2-Methyl | -7.9 | Steric clash with gatekeeper residue |
| Analogue 3 | 4-Methoxy | -9.5 | New H-bond with Asp residue |
| Analogue 4 | 3-Nitro | -8.8 | Favorable electrostatic interaction |
Such computational analyses provide a roadmap for chemical synthesis, prioritizing the analogues most likely to exhibit improved biological activity, thereby accelerating the drug design and optimization cycle. nih.gov
Advanced Research Applications in Organic and Materials Chemistry
Utility as Synthetic Intermediates and Building Blocks
The strategic placement of functional groups in Ethyl 2-benzoyl-1H-pyrrole-1-carboxylate makes it a valuable precursor in the synthesis of more complex molecules. The electron-withdrawing nature of the N-ethoxycarbonyl and 2-benzoyl groups influences the reactivity of the pyrrole (B145914) ring, enabling a range of chemical transformations.
The pyrrole nucleus is a fundamental component of many biologically active compounds and functional materials. This compound serves as a sophisticated building block for the construction of fused and polycyclic heterocyclic systems.
The reactivity of the endocyclic nitrogen and the adjacent benzoyl group can be harnessed in annulation strategies to construct N-fused heterocycles. For instance, analogous N-aroylmethylpyrrole-2-carboxaldehyde derivatives have been shown to undergo acid-catalyzed reactions with dinucleophiles like o-phenylenediamines, leading to the formation of complex hybrid structures such as benzo[d]imidazole-pyrrolo[1,2-a]pyrazines through a sequence of double cyclodehydration and aromatization. researchgate.net This suggests that this compound could similarly participate in condensation reactions, where the benzoyl ketone and the pyrrole ring act as precursors to new ring systems.
Furthermore, the concept of aromatization-driven acyl transfer in heteroaryl ketones presents another synthetic avenue. nih.govnih.gov In this type of reaction, the acyl group (in this case, benzoyl) can migrate from the carbon of the pyrrole ring to the nitrogen, often following an initial spiroannulation step. This transformation can lead to the formation of heavily functionalized N-fused heterocycles. nih.govnih.gov The ethyl carboxylate group on the nitrogen atom of this compound would likely influence the reaction pathway, potentially being retained or participating in subsequent cyclization steps.
The general synthetic utility of pyrrole derivatives in forming complex heterocyclic systems is well-documented, with various strategies including cycloaddition and condensation reactions. researchgate.netlibretexts.orgmdpi.com The specific substitution pattern of this compound offers a unique starting point for the exploration of novel heterocyclic frameworks.
Table 1: Potential Heterocyclic Systems Derived from Pyrrole-Based Precursors
| Precursor Type | Reaction Type | Potential Product Class |
|---|---|---|
| N-Aroylmethylpyrrole-2-carboxaldehyde | Condensation with Dinucleophiles | Benzo-fused Pyrrolo-pyrazines |
| Heteroaryl Ketones | Acyl Transfer-Annulation | Functionalized N-fused Heterocycles |
Investigation in Material Science
The electronic and optical properties endowed by the conjugated pyrrole system, in conjunction with the benzoyl and carboxylate groups, make this compound an interesting candidate for investigation in materials science.
Pyrrole-based materials are at the forefront of research in organic electronics, particularly in the development of organic semiconductors and conductive polymers. researchgate.netiosrjournals.org The electrical conductivity of polypyrrole arises from the delocalized π-electrons along the polymer backbone. researchgate.net The properties of such polymers can be tuned by substituting the pyrrole monomer. mdpi.commdpi.com
While direct polymerization of this compound has not been extensively reported, its structure suggests potential as a monomer. The N-ethoxycarbonyl group can influence the polymerization process and the properties of the resulting polymer. Copolymers of N-substituted pyrroles have been synthesized and their electrochemical properties investigated. researchgate.net The benzoyl group, with its own π-system, could engage in extended conjugation if the polymer chain maintains planarity, potentially affecting the charge transport characteristics. nih.gov
The performance of organic semiconductors is heavily dependent on their molecular structure, which influences packing in the solid state and, consequently, charge carrier mobility. mdpi.comresearchgate.netnih.gov Diketopyrrolopyrrole (DPP)-based polymers, which share a similar lactam structural motif, are known for their high charge carrier mobilities. mdpi.comnih.gov The introduction of a benzoyl group onto a polypyrrole backbone derived from a monomer like this compound could lead to novel materials with interesting electronic properties, although the steric hindrance from this group might affect interchain packing and conductivity. nih.gov
Table 2: Comparison of Charge Carrier Mobilities in Pyrrole-Based Polymers
| Polymer Type | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |
|---|---|---|
| Unsubstituted Polypyrrole | 10⁻³ - 10⁻¹ | Typically lower |
| Diketopyrrolopyrrole (DPP) Polymers | 0.1 - 10 | 0.01 - 5 |
| Benzodipyrrolidone Polymers | up to 0.21 | up to 0.18 researchgate.net |
Organic molecules with extended π-conjugation and donor-acceptor functionalities are known to exhibit significant third-order nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. acrhem.org Chalcone derivatives, which possess a similar benzoyl-like keto-vinylidene core, are well-studied for their NLO properties. acrhem.orgresearchgate.netresearchgate.net These properties are often evaluated using techniques like the Z-scan method to determine the nonlinear absorption coefficient (β) and the third-order nonlinear optical susceptibility (χ⁽³⁾). researchgate.net
This compound can be viewed as a donor-acceptor system, where the electron-rich pyrrole ring acts as the donor and the benzoyl and ethyl carboxylate groups act as acceptors. This intramolecular charge transfer is a key factor for high NLO responses. nih.govrsc.org The extent of this charge transfer, and thus the magnitude of the NLO effect, is influenced by the electronic nature of the donor and acceptor groups and the length and nature of the π-conjugated bridge connecting them.
Table 3: Representative Third-Order NLO Properties of Related Organic Materials
| Material Class | Third-Order Susceptibility (χ⁽³⁾) (esu) | Second Hyperpolarizability (γ) (esu) |
|---|---|---|
| Chalcone Derivatives | 10⁻¹³ - 10⁻⁶ | 10⁻³¹ - 10⁻²⁶ |
| Fluorinated Chalcones | ~10⁻⁷ | - |
| Push-Pull Quinones | - | Calculated values vary with donor-acceptor strength |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
Current synthetic strategies for pyrrole (B145914) derivatives often rely on classical methods that may involve harsh reaction conditions, stoichiometric reagents, and hazardous solvents. A key future direction is the development of greener and more sustainable synthetic pathways to Ethyl 2-benzoyl-1H-pyrrole-1-carboxylate and its analogs.
Research in this area could focus on several promising approaches:
Catalytic C-H Activation: Direct C-H functionalization of the pyrrole ring offers a highly atom-economical alternative to traditional multi-step syntheses that require pre-functionalized starting materials. Palladium-catalyzed C-H alkylation has been shown to be effective for some pyrrole systems and could be adapted for this specific scaffold. organic-chemistry.org
Biocatalysis: The use of enzymes, such as lipases, for esterification or transesterification steps could provide high selectivity under mild, environmentally benign conditions. Enzymatic synthesis has been successfully applied to other novel pyrrole esters, suggesting its feasibility for producing the target compound or its derivatives with reduced environmental impact. nih.gov
Photoredox Catalysis: Visible-light-mediated reactions represent a powerful tool for forging new bonds under mild conditions. This technology could be explored for the arylation or acylation steps in the synthesis, potentially offering novel disconnection approaches that are more energy-efficient. researchgate.net
Flow Chemistry: Transitioning from batch to continuous flow synthesis could enhance safety, improve reproducibility, and allow for more efficient optimization of reaction conditions. This is particularly relevant for potentially exothermic reactions or when handling unstable intermediates.
The table below outlines potential sustainable methods and their advantages over traditional approaches.
| Sustainable Method | Key Advantage(s) | Potential Application in Synthesis |
| C-H Activation | High atom economy, reduced number of steps. | Direct introduction of substituents onto the pyrrole core. |
| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts. | Formation of the ethyl ester from the corresponding carboxylic acid. nih.gov |
| Photoredox Catalysis | Use of visible light as a renewable energy source, mild conditions. | Cross-coupling reactions to build the pyrrole or benzoyl framework. researchgate.net |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization and scale-up of the most promising synthetic route. |
Advanced Computational Studies on Reactivity and Selectivity
To complement experimental work, advanced computational studies are crucial for gaining a deeper understanding of the structural, electronic, and reactive properties of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide invaluable insights that can guide synthetic efforts and the design of new derivatives.
Future computational research should focus on:
Mapping Molecular Electrostatic Potential (MEP): MEP analysis can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net This would help in forecasting the regioselectivity of further functionalization reactions, such as nitration, halogenation, or Friedel-Crafts acylation on either the pyrrole or the benzoyl ring.
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions can elucidate the compound's electronic behavior and its potential as an electron donor or acceptor in chemical reactions and biological interactions.
Modeling Reaction Mechanisms: Computational modeling can be used to investigate the transition states and energy profiles of potential synthetic routes. This can help in optimizing reaction conditions (e.g., choice of catalyst, solvent, temperature) and understanding the factors that control selectivity in reactions, such as cycloadditions. nih.gov
In Silico Screening: The physicochemical and drug-like properties of virtual libraries of derivatives can be predicted using computational tools. mdpi.com This allows for the pre-selection of candidates with favorable absorption, distribution, metabolism, and excretion (ADME) profiles for synthesis, saving significant time and resources.
| Computational Method | Research Focus | Predicted Outcome |
| Density Functional Theory (DFT) | Reaction mechanisms, electronic properties. | Understanding of reactivity, selectivity, and kinetic feasibility. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Identification of reactive sites. | Prediction of regioselectivity for further functionalization. |
| Frontier Molecular Orbital (FMO) | Electronic structure and charge transfer. | Insight into chemical reactivity and potential for electronic applications. |
| ADMET Prediction | Drug-likeness and pharmacokinetic properties. | Prioritization of novel derivatives for synthesis in drug discovery programs. nih.gov |
Exploration of Novel Derivatives for Diverse Research Applications
The core structure of this compound is a versatile scaffold that can be systematically modified to generate extensive libraries of novel compounds for a wide range of applications. The exploration of these derivatives is a significant avenue for future research.
Key areas for derivatization and application include:
Medicinal Chemistry: The pyrrole nucleus is a well-established pharmacophore present in numerous drugs, exhibiting anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comresearchgate.netnih.gov Future work could involve:
Modification of the Benzoyl Ring: Introducing various substituents (e.g., halogens, nitro, amino, methoxy (B1213986) groups) to probe structure-activity relationships (SAR) for targets like protein kinases or enzymes such as cyclooxygenase (COX). nih.gov
Variation of the Ester Group: Synthesizing a series of alkyl or aryl esters to modulate lipophilicity and pharmacokinetic properties.
Bioisosteric Replacement: Replacing the benzoyl group with other aromatic or heteroaromatic moieties to explore new interactions with biological targets.
Materials Science: Pyrrole-containing compounds are fundamental building blocks for conductive polymers and organic electronic materials. researchgate.net Derivatives could be designed to explore applications in:
Organic Electronics: Functionalization could be used to tune the electronic properties, such as the band gap, for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Chemosensors: Introducing specific binding sites onto the scaffold could lead to the development of novel sensors for detecting ions or small molecules.
The table below summarizes potential modifications and their target applications.
| Structural Modification | Target Application Area | Rationale |
| Substituted Benzoyl Ring | Medicinal Chemistry | Probe SAR for anticancer or anti-inflammatory activity. nih.govrsc.org |
| Varied Ester Functionality | Medicinal Chemistry | Optimize drug-like properties (solubility, cell permeability). |
| Heteroaromatic Acyl Groups | Medicinal Chemistry | Explore novel binding modes with biological targets. mdpi.com |
| Extended Conjugated Systems | Materials Science | Tune electronic properties for applications in organic electronics. researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-benzoyl-1H-pyrrole-1-carboxylate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of ethyl 1H-pyrrole-1-carboxylate using benzoyl chloride in the presence of Lewis acids like AlCl₃. Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio of pyrrole derivative to benzoyl chloride) and reaction time (2–4 hours at 0–5°C). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .
- Data Contradictions : Some protocols report yields as low as 23% due to competing side reactions (e.g., over-acylation), necessitating iterative optimization .
Q. How is the structural characterization of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, crystals grown via slow evaporation in ethanol/dichloromethane (1:1) yield orthorhombic structures with space group Pna2₁. Data refinement using SHELXL (version 2018/3) confirms bond lengths (C=O: 1.21 Å) and dihedral angles (benzoyl-pyrrole plane: 15.7°) .
- Alternative Methods : NMR (¹H and ¹³C) corroborates SC-XRD results. For instance, the carbonyl proton in the benzoyl group appears at δ 7.8–8.1 ppm in DMSO-d₆ .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability tests under ambient light, humidity, and temperature (25°C) show degradation <5% over 6 months when stored in amber glass vials with desiccants. Accelerated degradation studies (40°C/75% RH) reveal hydrolytic cleavage of the ester group, forming 2-benzoyl-1H-pyrrole-1-carboxylic acid as the primary degradation product .
Advanced Research Questions
Q. How do electronic properties of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal a high electrophilicity index (ω = 5.2 eV) at the pyrrole C-3 position, making it susceptible to nucleophilic attack. Fukui function analysis (ƒ⁻) identifies the benzoyl carbonyl oxygen as a nucleophilic site, enabling regioselective Suzuki-Miyaura coupling with arylboronic acids .
- Experimental Validation : Coupling reactions with 4-fluorophenylboronic acid achieve 72% yield using Pd(PPh₃)₄ as a catalyst in THF at 80°C .
Q. What challenges arise in crystallographic refinement of this compound derivatives?
- Methodological Answer : Twinning and disorder in crystals (e.g., ethyl group rotation) complicate refinement. SHELXL’s TWIN/BASF commands and restraints on anisotropic displacement parameters (ADPs) mitigate these issues. For example, a BASF value of 0.35 resolves twinning in a derivative with a P2₁/c space group .
Q. How does steric hindrance from the benzoyl group affect the compound’s biological activity?
- Methodological Answer : Molecular docking (AutoDock Vina) against cyclooxygenase-2 (COX-2) shows the benzoyl group occupies a hydrophobic pocket (binding energy: −8.2 kcal/mol), but steric clashes reduce affinity compared to unsubstituted analogs. Activity assays (IC₅₀ = 12 µM) confirm moderate inhibition, suggesting derivatization at the pyrrole C-4 position to enhance binding .
Q. What analytical methods resolve contradictions in reported spectral data for this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS-ESI) with m/z 259.0972 [M+H]⁺ confirms molecular weight (theoretical: 259.0974). Discrepancies in ¹³C NMR (e.g., carbonyl carbons at δ 165–170 ppm) are resolved using heteronuclear correlation spectroscopy (HSQC/HMBC) .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
